molecular formula C26H21FN2O4 B1447225 N-Fmoc-6-fluoro-L-tryptophan CAS No. 908847-01-8

N-Fmoc-6-fluoro-L-tryptophan

Cat. No. B1447225
M. Wt: 444.5 g/mol
InChI Key: ZNQAUDMHOJUTJL-DEOSSOPVSA-N
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Description

N-Fmoc-6-fluoro-L-tryptophan is a biochemical used in proteomics research. It has a molecular formula of C26H21FN2O4 and a molecular weight of 444.45 .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .


Molecular Structure Analysis

The IUPAC name of N-Fmoc-6-fluoro-L-tryptophan is (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .

Scientific Research Applications

  • Proteomics Research

    • N-Fmoc-6-fluoro-L-tryptophan is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used in the synthesis of peptides for proteomic studies.
  • Peptide Synthesis

    • N-Fmoc-6-fluoro-L-tryptophan is used in solid-phase peptide synthesis . This is a method used to chemically synthesize peptides.
  • Biochemical Studies

    • N-Fmoc-6-fluoro-L-tryptophan can be used in biochemical studies . Biochemistry is the study of chemical processes within and relating to living organisms.
  • Chemical Biology

    • N-Fmoc-6-fluoro-L-tryptophan can be used in the field of chemical biology . Chemical biology involves the application of chemical techniques, tools, and methods to the study of biological systems.
  • Drug Discovery

    • N-Fmoc-6-fluoro-L-tryptophan can potentially be used in drug discovery . Drug discovery involves the identification of candidates, synthesis, characterization, screening, and assays for therapeutic efficacy.
  • Enzyme Mechanism Studies

    • N-Fmoc-6-fluoro-L-tryptophan can be used to study enzyme mechanisms . It can act as a slow substrate for certain enzymes, allowing researchers to study the enzyme’s mechanism of action in more detail.
  • Analytical Chemistry

    • N-Fmoc-6-fluoro-L-tryptophan can be used in the field of analytical chemistry . Analytical chemistry involves the qualitative and quantitative determination of the chemical components of substances.
  • Biophysics

    • N-Fmoc-6-fluoro-L-tryptophan can be used in biophysical studies . Biophysics is an interdisciplinary science that applies approaches and methods traditionally used in physics to study biological phenomena.
  • Structural Biology

    • N-Fmoc-6-fluoro-L-tryptophan can be used in structural biology . Structural biology is a branch of molecular biology, biochemistry, and biophysics concerned with the molecular structure of biological macromolecules.
  • Enzymology

    • N-Fmoc-6-fluoro-L-tryptophan can be used in enzymology . Enzymology is the study of enzymes, their kinetics, structure, and function, as well as their relation to each other.

Safety And Hazards

N-Fmoc-6-fluoro-L-tryptophan is a chemical compound used in scientific research. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQAUDMHOJUTJL-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC(=C5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501194033
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-fluoro-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-6-fluoro-L-tryptophan

CAS RN

908847-01-8
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-fluoro-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908847-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-fluoro-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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